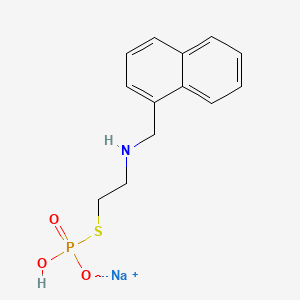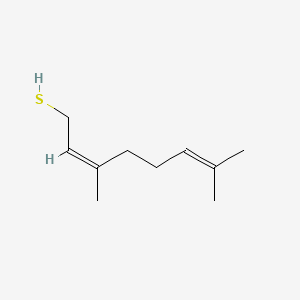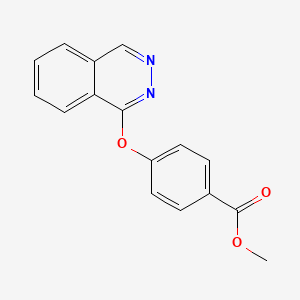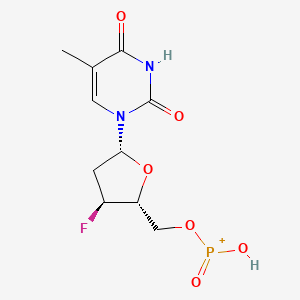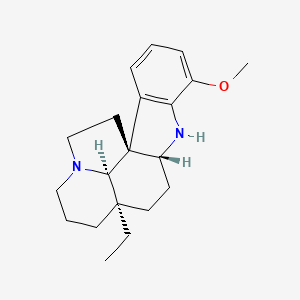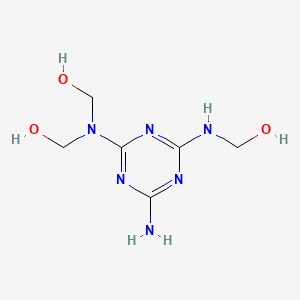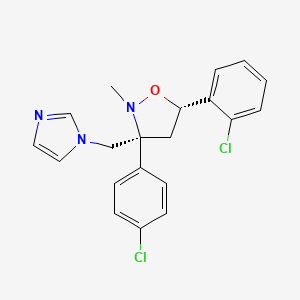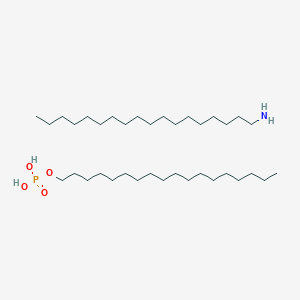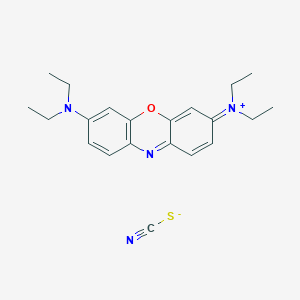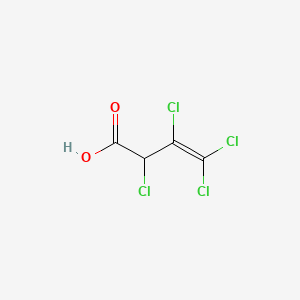
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound known for its vibrant color and diverse applications. This compound is often used in the field of dyes and pigments due to its intense coloration properties. Its molecular formula is C17H19N3O4, and it has a molecular weight of 329.35 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves a multi-step process. One common method includes the diazotization of 4-(Bis(2-hydroxyethyl)amino)aniline followed by coupling with 5-nitrobenzonitrile. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the production of colored plastics and textiles.
Mécanisme D'action
The mechanism of action of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific enzymes and proteins. In biological systems, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s azo group plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzoic acid
- 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzene sulfonic acid
Uniqueness
Compared to similar compounds, 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its nitro group, which enhances its electron-withdrawing properties and increases its reactivity in various chemical reactions. This makes it particularly useful in applications requiring high reactivity and stability.
Propriétés
Numéro CAS |
54567-09-8 |
|---|---|
Formule moléculaire |
C17H17N5O4 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H17N5O4/c18-12-13-11-16(22(25)26)5-6-17(13)20-19-14-1-3-15(4-2-14)21(7-9-23)8-10-24/h1-6,11,23-24H,7-10H2 |
Clé InChI |
JOLCVJZULGERDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



